3-chloro-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylic acid
Description
Properties
IUPAC Name |
3-chloro-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O4/c1-11(2,3)18-10(17)14-6-4-7(12)8(9(15)16)13-5-6/h4-5H,1-3H3,(H,14,17)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNASBLATCWNGGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(N=C1)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2097854-25-4 | |
| Record name | 5-{[(tert-butoxy)carbonyl]amino}-3-chloropyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the chlorinated aromatic ring. This can be achieved through chlorination of a suitable aromatic precursor. The ester and amide functional groups are then introduced through esterification and amidation reactions, respectively. The reaction conditions for these steps often involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced analytical techniques would ensure consistent quality and efficiency. The raw materials would be sourced from reliable suppliers, and the entire process would be optimized for cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The ester and amide groups can be oxidized under specific conditions to form corresponding acids and other oxidation products.
Reduction: The compound can be reduced to form alcohols and amines, depending on the reducing agents used.
Substitution: The chlorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions, amines, and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols and amines. Substitution reactions can introduce a wide range of functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may have biological activity and could be studied for its effects on biological systems.
Medicine: It could be investigated for potential therapeutic applications, such as drug development.
Industry: The compound may be used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific interactions with molecular targets. For example, the ester and amide groups may interact with enzymes and other proteins, affecting their activity. The chlorinated aromatic ring could also interact with cellular membranes and other structures, influencing various biological pathways.
Comparison with Similar Compounds
Similar Compounds
Chlorinated Aromatic Compounds: These compounds share the chlorinated aromatic ring structure and may have similar chemical properties.
Esters and Amides: Compounds with ester and amide functional groups can undergo similar chemical reactions and have comparable applications.
Uniqueness
This compound is unique due to the combination of its functional groups and the specific arrangement of atoms
Biological Activity
3-Chloro-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylic acid, with the molecular formula C11H13ClN2O4, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a chloro group, a pyridine ring, and a carboxylic acid moiety. These structural components contribute to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C11H13ClN2O4 |
| Molecular Weight | 272.69 g/mol |
| CAS Number | 2248272-76-4 |
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties . In animal models, it demonstrated a reduction in inflammatory markers and symptoms, indicating its potential as a therapeutic agent for inflammatory diseases. The mechanism appears to involve the inhibition of pro-inflammatory cytokines.
Anticancer Activity
Preliminary studies have suggested that this compound may possess anticancer properties . It has been tested against various cancer cell lines, showing significant cytotoxic effects at certain concentrations. The underlying mechanism may involve apoptosis induction and cell cycle arrest.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. The chloro group and the pyridine ring facilitate binding to proteins involved in cellular signaling pathways. Further research is needed to elucidate the precise molecular interactions and pathways influenced by this compound.
Case Studies and Research Findings
-
Antimicrobial Efficacy Study :
- A study evaluated the efficacy of this compound against Escherichia coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli and 16 µg/mL for S. aureus, demonstrating significant antimicrobial potential.
-
Anti-inflammatory Model :
- In a murine model of inflammation induced by lipopolysaccharides (LPS), administration of the compound resulted in a marked decrease in tumor necrosis factor-alpha (TNF-α) levels, highlighting its anti-inflammatory capabilities.
-
Cytotoxicity Assay :
- The cytotoxic effects on human cancer cell lines were assessed using an MTT assay, revealing IC50 values ranging from 10 to 25 µM across different cell types, indicating promising anticancer activity.
Q & A
Basic: What are the established synthetic routes for this compound?
Methodological Answer:
The compound is synthesized via multi-step routes, often involving:
Core Pyridine Formation : Cyclization of substituted pyridine precursors (e.g., 2-chloronicotinic acid derivatives) using thiourea or similar agents under reflux conditions .
Boc Protection : Introduction of the tert-butoxycarbonylamino (Boc) group at position 5 using Boc-anhydride [(Boc)₂O] in the presence of a base like triethylamine .
Carboxylic Acid Functionalization : Oxidation of methyl or alcohol precursors (e.g., using KMnO₄ in acidic aqueous media, as seen in analogous pyridine syntheses) .
Example Data from Analogous Syntheses:
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Pyridine Oxidation | KMnO₄, H₂O, 90–95°C | 47–84% | |
| Boc Protection | (Boc)₂O, Et₃N, DCM, RT | ~70% |
Advanced: How can the chlorination step be optimized to minimize by-products?
Methodological Answer:
Chlorination at position 3 often employs SOCl₂ or PCl₅ under controlled conditions:
- Temperature : Maintain ≤60°C to avoid over-chlorination.
- Catalysts : Use DMAP (4-dimethylaminopyridine) to enhance regioselectivity .
- Work-Up : Quench excess chlorinating agents with ice-cold water and extract with ethyl acetate to isolate the product.
Key Consideration : Monitor reaction progress via TLC (silica gel, hexane/EtOAc 3:1) to terminate the reaction at optimal conversion .
Basic: What spectroscopic techniques are used for characterization?
Methodological Answer:
- NMR : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies substituent positions (e.g., Boc group δ ~1.3 ppm, pyridine protons δ 7.0–8.5 ppm) .
- IR : Confirm carbonyl stretches (Boc C=O: ~1680–1720 cm⁻¹; carboxylic acid C=O: ~1700 cm⁻¹) .
- Mass Spectrometry : ESI-MS or HRMS validates molecular weight (calc. for C₁₁H₁₄ClN₂O₄: 297.06 g/mol) .
Advanced: How to resolve NMR ambiguities from tautomerism or isomerism?
Methodological Answer:
- Variable-Temperature NMR : Conduct experiments at 25–60°C to observe dynamic equilibria (e.g., Boc group rotation).
- 2D Techniques : Use HSQC and HMBC to assign overlapping pyridine protons .
- X-ray Crystallography : Resolve ambiguities via single-crystal structure determination (e.g., using SHELXL for refinement) .
Basic: What safety precautions are critical during handling?
Methodological Answer:
- PPE : Wear nitrile gloves, chemical goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of fine powder .
- Incompatibilities : Avoid strong oxidizers (e.g., HNO₃) due to risk of decomposition .
Advanced: How to mitigate decomposition during long-term storage?
Methodological Answer:
- Storage Conditions :
- Temperature : -20°C under inert gas (N₂/Ar) .
- Desiccant : Include silica gel to prevent hydrolysis of the Boc group .
- Stability Monitoring : Use HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) to track purity monthly .
Basic: How to assess purity via chromatographic methods?
Methodological Answer:
- HPLC :
- Column: C18 (4.6 × 150 mm, 3.5 µm).
- Mobile Phase: 0.1% formic acid in H₂O/MeCN (70:30 to 30:70 gradient over 15 min).
- Detection: UV at 254 nm. Purity ≥95% is acceptable for most studies .
Advanced: How to design enzyme inhibition assays for this compound?
Methodological Answer:
Target Selection : Prioritize kinases or proteases based on structural analogs (e.g., thienopyridine derivatives inhibit tyrosine kinases) .
Assay Setup :
- IC₅₀ Determination : Use fluorescence-based assays (e.g., ATPase-Glo™ for kinases) with 10 µM–1 mM compound concentrations.
- Controls : Include staurosporine (positive control) and DMSO (vehicle control).
Data Analysis : Fit dose-response curves using GraphPad Prism® to calculate IC₅₀ values .
Basic: What are its solubility properties?
Methodological Answer:
- Polar Solvents : Soluble in DMSO (≥50 mg/mL), DMF, and methanol.
- Aqueous Buffers : Limited solubility (use sonication or 0.1 M NaOH to prepare stock solutions) .
Advanced: How to address crystallographic data refinement challenges?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
